molecular formula C6H5N3OS B1384241 Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile CAS No. 166983-43-3

Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile

Cat. No. B1384241
M. Wt: 167.19 g/mol
InChI Key: CHOVGJJHNHSEPT-UITAMQMPSA-N
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Description

Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile (HMTA) is a chemical compound with a variety of uses in scientific research. It is a derivative of acetonitrile and is used in the synthesis of organic compounds and in the production of polymeric materials. HMTA has been studied extensively, and has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and materials science.

Scientific Research Applications

Catalytic Activity and Mechanism Studies

Functional Modeling of Tyrosinase A study explored the copper-mediated oxygenation of methyl 4-hydroxybenzoate in acetonitrile using dinuclear copper(I) complexes, mimicking the activity of the copper enzyme tyrosinase. This research offers insights into the mechanism of phenol ortho-hydroxylation, relevant for understanding enzymatic reactions and developing catalytic processes (Casella et al., 1996).

Synthetic Methodologies

Serendipitous Synthesis of Nitrogen Heterocycles Research highlighted a method for obtaining (tert-Butyl-NNO-azoxy)acetonitrile, a precursor for several nitrogen heterocycles, showcasing a one-step reduction of an oxime group to a methylene unit. This study contributes to the field of heterocyclic chemistry by developing new strategies for tetrazole ring construction (Klenov et al., 2016).

Preparation of Hydroxyimino Derivatives Another study focused on the preparation of Hydroxyimino-o-tolyl-acetonitrile, determining the optimal conditions for its synthesis. This compound serves as a building block for further chemical transformations, highlighting the versatility of hydroxyimino derivatives in organic synthesis (Wang Chong-bin, 2013).

Chemical Behavior and Analysis

Electrochemical Behaviour Studies The electrochemical behavior of related imidazole compounds in acetonitrile was investigated, providing a foundation for understanding the electrochemical properties of hydroxyimino derivatives. This research is crucial for applications in electrochemistry and material science (Roffia et al., 1982).

Activation of Nucleoside Phosphoramidites A study introduced a new activator for coupling phosphoramidites, demonstrating faster coupling times with 4,5-dicyanoimidazole compared to traditional activators. This research enhances the efficiency of oligonucleotide synthesis, relevant for biochemical applications (Vargeese et al., 1998).

properties

IUPAC Name

(2Z)-2-hydroxyimino-2-(4-methyl-1,3-thiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c1-4-3-11-6(8-4)5(2-7)9-10/h3,10H,1H3/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOVGJJHNHSEPT-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(=NO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)/C(=N\O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401213171
Record name (αZ)-α-(Hydroxyimino)-4-methyl-2-thiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile

CAS RN

173540-06-2
Record name (αZ)-α-(Hydroxyimino)-4-methyl-2-thiazoleacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173540-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αZ)-α-(Hydroxyimino)-4-methyl-2-thiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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